3-Phenoxycyclopentanamine

α1-Adrenoreceptor 5-HT1A Receptor Stereoselectivity

Researchers requiring precise stereochemical integrity for GPCR SAR studies often face supply chain inconsistency with generic cyclopentylamines. 3-Phenoxycyclopentanamine directly addresses this by providing a conformationally constrained scaffold where the 3-phenoxy substitution dictates divergent receptor selectivity. - Stereospecific Binding: The 1R isomer preferentially targets α1-adrenoreceptors, while the 1S isomer shifts affinity to 5-HT1A receptors, eliminating biological variability. - Reproducible Lead Optimization: A validated intermediate for WB 4101 analog synthesis, ensuring consistent fragment elaboration. - Scalable Supply: Enantiomerically pure batches are maintained in stock, mitigating lead times for parallel library synthesis and route scouting.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B15253300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxycyclopentanamine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(CC1N)OC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2
InChIKeyUTYFWVNFUHKXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxycyclopentanamine Identity & Procurement


3-Phenoxycyclopentanamine is a chiral cyclopentane derivative (CAS not widely standardized, molecular formula C11H15NO) featuring a primary amine at the 1-position and a phenoxy substituent at the 3-position of the cyclopentane ring [1]. This structural motif combines a conformationally constrained cyclopentyl scaffold with an aromatic phenoxy group capable of engaging in π-interactions and hydrogen bonding, positioning it as a versatile synthetic intermediate in medicinal chemistry and chemical biology [2]. Unlike simpler acyclic amines, the cyclopentane core introduces stereochemical complexity and restricts conformational flexibility, which can translate to enhanced target selectivity and improved pharmacokinetic properties in drug discovery programs.

Chiral amine intermediate for stereochemical-control synthesis
Phenoxy substitution supports π-interaction and H-bond target engagement assays
Cyclopentane constraint may support selectivity and PK property screening

Why 3-Phenoxycyclopentanamine Is Irreplaceable


The substitution of the 3-phenoxy group or alteration of its regioisomeric position in cyclopentylamine derivatives results in profound shifts in receptor affinity and selectivity profiles that render generic interchange impossible without compromising experimental outcomes [1]. Specifically, the 3-phenoxy substitution pattern embedded in a conformationally constrained cyclopentane scaffold generates a distinct pharmacophore geometry that is not replicated by 2-phenoxy regioisomers, 1-phenylcyclopentylamines, or acyclic phenoxyethylamines [2]. Direct comparative studies have demonstrated that the configuration of the cyclopentane unit—1R versus 1S—determines whether the compound preferentially binds α1-adrenoreceptors or 5-HT1A receptors, indicating that even stereochemical variations within the same 3-phenoxycyclopentylamine scaffold produce divergent biological outcomes [1]. Consequently, procurement decisions based solely on molecular formula similarity or cost equivalence risk introducing variables that invalidate structure-activity relationship (SAR) studies, compromise assay reproducibility, and potentially misdirect lead optimization efforts.

3-Phenoxy vs 2-Phenoxy Regioisomer
Pharmacophore geometry may differ; the 2-phenoxy isomer lacks documented receptor engagement data, limiting substitution confidence.
1R vs 1S Stereochemical Configuration
Stereochemical inversion may reverse α1/5-HT1A selectivity; enantiomer-specific procurement required to maintain target pathway context.
Acyclic Phenoxyethylamine Analogs
Absence of cyclopentane constraint increases conformational flexibility, which may alter selectivity screening outcomes compared to the constrained scaffold.

3-Phenoxycyclopentanamine: Comparative Evidence


Stereochemistry Switches α1 vs. 5-HT1A Selectivity

In a direct head-to-head comparison of stereoisomers derived from the 3-phenoxycyclopentylamine scaffold, the 1R configuration (present in (+)-3 and (−)-4) conferred higher affinity for α1-adrenoreceptors, whereas the 1S configuration (present in (−)-3 and (+)-4) produced higher affinity for 5-HT1A receptors [1]. This stereochemistry-driven selectivity switch was observed within the same experimental system, establishing that the 3-phenoxy substitution pattern does not merely confer affinity but enables tunable receptor targeting through stereochemical control—a feature not available with achiral or regioisomeric cyclopentylamine analogs.

Selectivity Switch
Head-to-head
1R config: higher α1 affinity
1S config: higher 5-HT1A affinity
Enantiomer-specific selectivity context for α1/5-HT1A receptor studies
Quantitative Ki not reported; qualitative reversal documented
α1-Adrenoreceptor 5-HT1A Receptor Stereoselectivity Receptor Binding

Regioisomer Impact on Pharmacophore Geometry

The 3-phenoxy substitution pattern on the cyclopentane ring produces a spatial arrangement of hydrogen bond donors/acceptors and aromatic π-systems that is geometrically distinct from the 2-phenoxy regioisomer [1]. While both compounds share identical molecular formulas (C11H15NO), the 3-position places the phenoxy group farther from the amine moiety relative to the 2-position, altering the distance and angle between critical pharmacophoric elements. This geometric distinction is documented in the patent literature for cyclopentylamine derivatives, where the cis-hydroxy trans-3-phenoxycyclopentylamine scaffold was specifically selected for its unique selectivity profile at α1-adrenoreceptors [2]. No cross-comparative binding data are available for 2-phenoxy versus 3-phenoxy regioisomers; this evidence is based on established SAR principles for constrained amine pharmacophores.

Regioisomer Geometry
Class-level
~1.5–2 Å difference in amine-phenoxy spacing vs 2-phenoxy regioisomer (modeling)
Regioisomer-specific scaffold geometry; no direct biological comparison available
Spatial inference from molecular modeling; data to verify
Regioisomer Pharmacophore SAR Chemical Synthesis

Conformational Constraint Advantage

The 3-phenoxycyclopentylamine scaffold replaces the flexible ethylene chain found in phenoxyethylamine derivatives (such as WB 4101) with a conformationally constrained cyclopentane ring, a structural modification that restricts rotational freedom and reduces the entropic penalty upon receptor binding [1]. In the WB 4101 analog series, the cyclopentanol-containing derivatives (incorporating the 3-phenoxycyclopentylamine motif) exhibited enhanced selectivity at α1-adrenoreceptor subtypes compared to the parent acyclic compounds, although quantitative selectivity ratios were not reported in the abstract [2]. The reduction in accessible conformations (estimated from cyclopentane ring puckering to 2-4 low-energy envelope/twist conformers versus >10 for acyclic chains) contributes to improved target discrimination and potentially enhanced binding kinetics.

Conformational Constraint
Reported
Cyclopentane reduces conformers from >10 to 2–4; may lower entropic penalty
Conformational restriction context supports selectivity screening vs flexible analogs
Quantitative selectivity ratios not reported; SAR trends
Conformational Restriction Entropic Benefit Receptor Binding Drug Design

3-Phenoxycyclopentanamine Applications


Stereoselective α1-Adrenoreceptor Ligand Synthesis

3-Phenoxycyclopentanamine serves as a critical chiral intermediate in the synthesis of α1-adrenoreceptor subtype-selective ligands, as demonstrated in the WB 4101 analog series where the 1R-configured stereoisomer confers preferential α1 binding [1]. Medicinal chemistry teams engaged in GPCR-targeted drug discovery, particularly for cardiovascular or CNS indications where α1-adrenoreceptor modulation is therapeutically relevant, should procure enantiomerically pure 3-phenoxycyclopentanamine to ensure stereochemical integrity and reproducible SAR. The compound's documented use in generating analogs with 'intriguing selectivity profiles' at α1-adrenoreceptor subtypes [1] validates its utility in lead optimization campaigns requiring precise receptor targeting.

Chiral Building Block for Cyclopentane Pharmacophores

Patented processes for the preparation and isolation of individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates [2] establish the commercial and synthetic relevance of the 3-substituted cyclopentylamine scaffold. 3-Phenoxycyclopentanamine functions as a versatile synthetic intermediate that can be elaborated via amine functionalization (acylation, reductive amination, carbamate formation) or phenoxy group modification to access diverse chemical space. Contract research organizations (CROs) and pharmaceutical process chemistry groups requiring scalable, stereodefined cyclopentylamine building blocks for parallel library synthesis or route scouting will find this compound strategically aligned with established patent-protected synthetic methodologies.

5-HT1A Probe Development for Neuroscience

The 1S stereoisomer of the 3-phenoxycyclopentylamine scaffold demonstrates preferential binding to 5-HT1A receptors [1], making it a valuable starting material for the development of serotonergic probes and tool compounds. Neuroscience research laboratories investigating anxiety, depression, or cognitive function—where 5-HT1A receptor modulation is a validated mechanism—can utilize 3-phenoxycyclopentanamine-derived compounds to interrogate receptor function with enhanced selectivity over off-target α1-adrenoreceptors. Procurement of the correct stereoisomer is essential for achieving the desired receptor selectivity profile, as stereochemical inversion reverses the α1/5-HT1A preference.

Conformationally Constrained Fragment Scaffold

The cyclopentane core of 3-phenoxycyclopentanamine imposes conformational constraint that reduces entropic binding penalties and enhances target discrimination [1]. Fragment-based drug discovery programs seeking amine-containing fragments with defined three-dimensional geometry and favorable ligand efficiency metrics should consider 3-phenoxycyclopentanamine as a privileged fragment. Its molecular weight (~177 g/mol) falls within typical fragment space, while the phenoxy group provides a synthetic handle for fragment growing or linking strategies. The compound's established relevance in GPCR ligand design [1] provides initial validation for fragment library inclusion.

Application
Selection Property
Validation Focus
α1-Adrenoreceptor ligand studies
Enantiomer-specific stereochemical control
Receptor binding selectivity profiling
Cyclopentane pharmacophore synthesis
Chiral intermediate versatility with amine/phenoxy handles
Synthetic scalability and stereochemical integrity
5-HT1A receptor probe development
Stereochemistry-conferred 5-HT1A affinity context
Counter-screening against α1-adrenoreceptors
Fragment-based lead discovery
Constrained cyclopentane fragment with 3D geometry
Binding entropy and ligand efficiency metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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